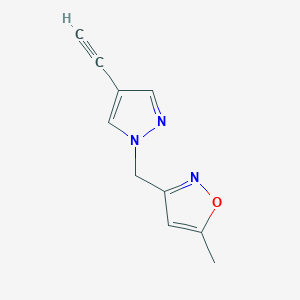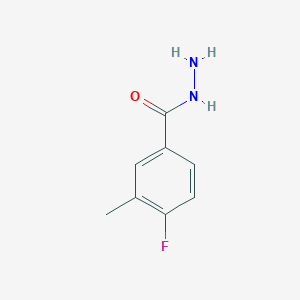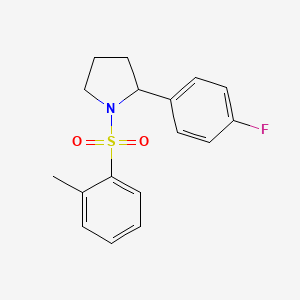
2-(4-FLUOROPHENYL)-1-(2-METHYLBENZENESULFONYL)PYRROLIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a fluorophenyl group and a methylbenzenesulfonyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Bromophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
- 2-(4-Methylphenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2-methylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it distinct from its chlorinated, brominated, and methylated analogs.
Propriétés
Numéro CAS |
298689-77-7 |
|---|---|
Formule moléculaire |
C17H18FNO2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-(2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C17H18FNO2S/c1-13-5-2-3-7-17(13)22(20,21)19-12-4-6-16(19)14-8-10-15(18)11-9-14/h2-3,5,7-11,16H,4,6,12H2,1H3 |
Clé InChI |
YKEZZMRBHZDMST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
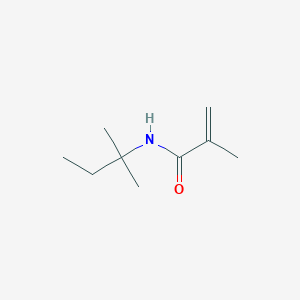
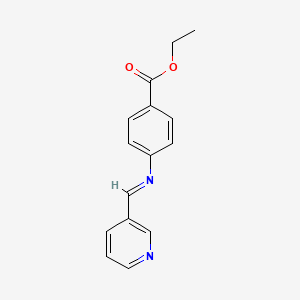
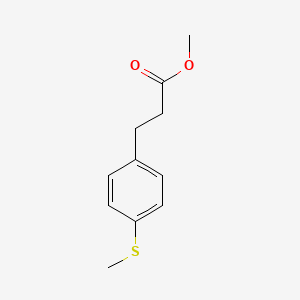
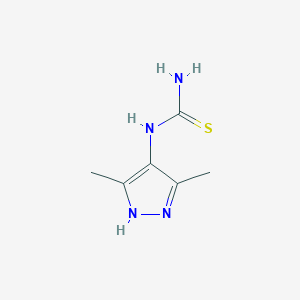
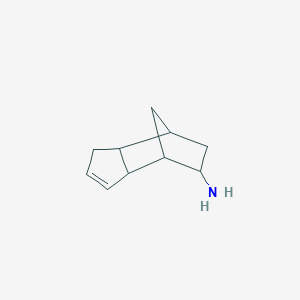
![[1-(4-Amino-2-chlorophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8695492.png)
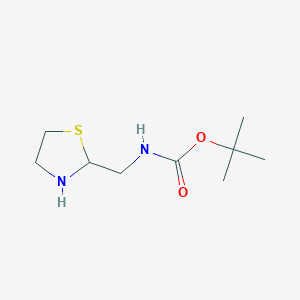
![Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)
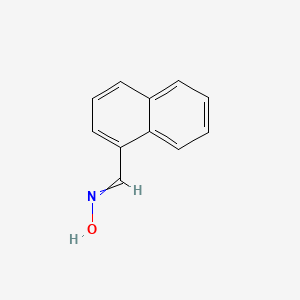
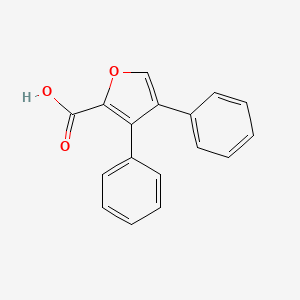
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
